molecular formula C5H10O3S B2722631 3-Methanesulfinyl-2-methylpropanoic acid CAS No. 1248666-78-5

3-Methanesulfinyl-2-methylpropanoic acid

Cat. No.: B2722631
CAS No.: 1248666-78-5
M. Wt: 150.19
InChI Key: GMUYWEFEKTWXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfinyl-2-methylpropanoic acid is an organic compound with the molecular formula C5H10O3S and a molecular weight of 150.2 g/mol This compound is characterized by the presence of a methanesulfinyl group attached to a 2-methylpropanoic acid backbone

Properties

IUPAC Name

2-methyl-3-methylsulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-4(5(6)7)3-9(2)8/h4H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUYWEFEKTWXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfinyl-2-methylpropanoic acid typically involves the oxidation of 3-methylthio-2-methylpropanoic acid. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfoxide group .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methanesulfinyl-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methanesulfinyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Uniqueness: 3-Methanesulfinyl-2-methylpropanoic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This functional group allows for selective oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry .

Biological Activity

3-Methanesulfinyl-2-methylpropanoic acid (MSMPA) is a compound of increasing interest in the fields of organic chemistry and biomedicine due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to MSMPA, emphasizing its applications in medicinal chemistry and its interactions with biological systems.

Chemical Structure and Synthesis

MSMPA is characterized by the presence of a methanesulfinyl group attached to a 2-methylpropanoic acid backbone. The compound can be synthesized through various methods, primarily involving the oxidation of 3-methylthio-2-methylpropanoic acid using agents such as hydrogen peroxide or peracids under controlled conditions.

Synthesis Overview:

  • Starting Material: 3-Methylthio-2-methylpropanoic acid
  • Oxidizing Agents: Hydrogen peroxide, peracids
  • Reaction Conditions: Controlled temperature and pressure to ensure selective formation of the sulfoxide group.

Biological Activity

The biological activity of MSMPA has been explored in several studies, focusing on its potential therapeutic properties and interactions with biomolecules.

MSMPA's mechanism of action is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles within biological systems. This interaction can lead to various biochemical pathways being activated or inhibited, which is crucial for its potential therapeutic applications. The compound’s ability to undergo redox reactions further enhances its reactivity in biological environments.

Case Studies and Research Findings

  • Antioxidant Activity:
    • MSMPA has demonstrated significant antioxidant properties in vitro, which are crucial for combating oxidative stress in cells. This activity was assessed using assays such as DPPH radical scavenging and reducing power tests, showing that MSMPA can effectively neutralize free radicals .
  • Cytotoxicity Studies:
    • In cellular models, MSMPA exhibited varying degrees of cytotoxicity depending on concentration. Studies using murine fibroblast cell lines indicated that at lower concentrations, MSMPA did not induce significant cytotoxic effects, suggesting a potential therapeutic window for its use .
  • Potential Therapeutic Applications:
    • The compound is being investigated for its role as a precursor in drug development, particularly in synthesizing pharmaceuticals aimed at treating conditions related to oxidative stress and inflammation. Its unique structure allows for modifications that could enhance its efficacy as a drug candidate.

Comparative Analysis

To better understand the uniqueness of MSMPA compared to similar compounds, a comparative analysis has been conducted:

Compound NameStructure FeaturesBiological Activity
This compoundMethanesulfinyl groupAntioxidant properties; low cytotoxicity
3-Methylthio-2-methylpropanoic acidMethylthio groupLimited studies on antioxidant effects
3-Methanesulfonyl-2-methylpropanoic acidSulfonyl groupHigher reactivity but less studied

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.